3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate
Overview
Description
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the benzoxazole ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the benzoxazole core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorobenzyl)-1,3-benzoxazole
- 3-(2-Chlorobenzyl)-1,2-benzoxazole
- 3-(2-Methylbenzyl)-1,2-benzoxazole
Uniqueness
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The acetate ester also provides a site for further chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-10(19)20-12-6-7-13-15(18-21-16(13)9-12)8-11-4-2-3-5-14(11)17/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSRLZINCSPTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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